molecular formula C5H3BClF3O2S B13625533 [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid

[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid

Cat. No.: B13625533
M. Wt: 230.40 g/mol
InChI Key: MXNKNPBEDLDSIX-UHFFFAOYSA-N
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Description

[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a thiophene ring, which is substituted with a chlorine atom and a trifluoromethyl group. The presence of these substituents imparts unique reactivity and properties to the compound, making it valuable for various applications in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid typically involves the borylation of the corresponding halogenated thiophene derivative. One common method is the palladium-catalyzed borylation of 2-chloro-5-(trifluoromethyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran, dimethylformamide

Major Products:

    Coupling Products: Biaryl or vinyl-aryl compounds

    Oxidation Products: Alcohols or phenols

    Substitution Products: Various substituted thiophenes

Chemistry:

Biology and Medicine:

    Drug Discovery: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic applications.

Industry:

    Agricultural Chemicals: Involved in the synthesis of agrochemicals and pesticides.

    Fine Chemicals: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The primary mechanism of action for [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:

Comparison with Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the unique substituents of [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid.

    Thiophene-2-Boronic Acid: Similar thiophene structure but without the chlorine and trifluoromethyl substituents.

    4-Chlorophenylboronic Acid: Contains a chlorine substituent but lacks the thiophene ring and trifluoromethyl group.

Uniqueness: The presence of both chlorine and trifluoromethyl groups on the thiophene ring imparts unique electronic and steric properties to this compound. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications in organic synthesis and material science.

Properties

Molecular Formula

C5H3BClF3O2S

Molecular Weight

230.40 g/mol

IUPAC Name

[2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid

InChI

InChI=1S/C5H3BClF3O2S/c7-4-2(6(11)12)1-3(13-4)5(8,9)10/h1,11-12H

InChI Key

MXNKNPBEDLDSIX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC(=C1)C(F)(F)F)Cl)(O)O

Origin of Product

United States

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